5,5'-Dichloro-2,2'-bipyridine

Water Oxidation Catalysis Ruthenium Complexes Electrochemical Stability

For applications in water oxidation and NADH regeneration, the 5,5'-dichloro substitution pattern on this bipyridine ligand provides superior oxidative stability and distinct redox properties compared to the 4,4'-isomer or unsubstituted analogs. This ligand enables targeted derivatization and durable complex formation in acidic media. Ensure precise catalytic performance; verify your supplier provides this exact regioisomer.

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07 g/mol
CAS No. 100846-27-3
Cat. No. B009998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Dichloro-2,2'-bipyridine
CAS100846-27-3
Synonyms5,5'-DICHLORO-2,2'-BIPYRIDINE
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)C2=NC=C(C=C2)Cl
InChIInChI=1S/C10H6Cl2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H
InChIKeyHYCKHRIFJYTAEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5'-Dichloro-2,2'-bipyridine (CAS 100846-27-3): A Specialized Ligand for Advanced Coordination and Catalytic Systems


5,5'-Dichloro-2,2'-bipyridine (CAS 100846-27-3) is a symmetrically substituted bipyridine derivative with chlorine atoms at the 5 and 5' positions [1]. This compound serves as a versatile ligand in coordination chemistry, materials science, and catalysis, particularly noted for its application in ruthenium-based water oxidation catalysts [2]. The presence of the 5,5'-dichloro substitution pattern significantly alters the electronic properties and reactivity of the ligand compared to unsubstituted 2,2'-bipyridine or isomers substituted at the 4,4' positions [3]. Its molecular formula is C10H6Cl2N2, with a molecular weight of 225.07 g/mol .

Why Simple Bipyridine Analogs Cannot Substitute 5,5'-Dichloro-2,2'-bipyridine in Critical Applications


In catalytic and materials applications, the precise substitution pattern on the bipyridine core is critical. 5,5'-Dichloro-2,2'-bipyridine cannot be simply interchanged with unsubstituted 2,2'-bipyridine or 4,4'-dichloro isomers without profound impacts on performance. The 5,5'-dichloro substitution enhances the oxidative stability of derived metal complexes in acidic media compared to the unsubstituted parent ligand [1], and its distinct redox properties lead to different catalytic efficiencies in reactions such as NADH regeneration [2]. Furthermore, the 5,5'-positioning provides a unique handle for further derivatization, enabling the synthesis of sophisticated structures that are not accessible from other isomers [3]. These quantifiable differences in stability, electronic character, and synthetic utility necessitate a deliberate, evidence-based procurement choice.

Quantitative Evidence Guide: Differentiating 5,5'-Dichloro-2,2'-bipyridine from Closest Analogs


Enhanced Reductive Cleavage Stability in Ruthenium μ-Oxo Dimers Compared to Unsubstituted Bipyridine

Ruthenium μ-oxo dimers bearing 5,5'-dichloro-2,2'-bipyridine ligands exhibit significantly greater stability towards reductive cleavage in mildly acidic media compared to complexes with the unsubstituted 2,2'-bipyridine (bpy) ligand [1]. This is a critical parameter for the longevity of water oxidation catalysts under operational conditions.

Water Oxidation Catalysis Ruthenium Complexes Electrochemical Stability

Distinct Redox Potential Driving Higher NADH Regeneration Turnover Frequency

Among a series of [Cp*Rh(substituted bipyridine)] complexes, the 5,5'-substituted bipyridine derivative exhibited the lowest reduction potential, which was inversely correlated with catalytic efficiency for NADH regeneration [1]. This specific electronic property led to the highest turnover frequency (TOF) in the study.

Biocatalysis NADH Regeneration Organometallic Chemistry

Unique Synthetic Versatility for 5,5'-Disubstituted Derivatives via Cross-Coupling

The 5,5'-dichloro-2,2'-bipyridine scaffold is a privileged intermediate for the synthesis of a diverse library of 5,5'-disubstituted 2,2'-bipyridine ligands [1]. While this is a qualitative synthetic advantage rather than a direct performance metric, it is a critical differentiator for researchers who require functionalized bipyridines. This property distinguishes it from the 4,4'-dichloro isomer, which may have different reactivity in cross-coupling reactions and leads to different ligand geometries.

Synthetic Chemistry Ligand Design Cross-Coupling Reactions

High-Value Application Scenarios for 5,5'-Dichloro-2,2'-bipyridine Based on Proven Performance


Development of Robust Ruthenium-Based Water Oxidation Catalysts

The enhanced stability of 5,5'-dichloro-2,2'-bipyridine ruthenium complexes towards reductive cleavage in acidic media makes this ligand an excellent candidate for constructing durable water oxidation catalysts [1]. This is directly relevant to artificial photosynthesis research and electrochemical water-splitting devices where catalyst longevity is paramount.

High-Throughput Biocatalytic NADH Regeneration Systems

The ability of [Cp*Rh(5,5'-disubstituted bipyridine)] complexes to achieve a high turnover frequency (1100 h⁻¹) for NADH regeneration positions this ligand as a key component in efficient enzymatic reduction cascades [2]. This is crucial for industrial biocatalysis applications requiring rapid cofactor recycling.

Precision Synthesis of Functionalized 5,5'-Disubstituted Ligands

As a versatile building block, 5,5'-dichloro-2,2'-bipyridine enables the targeted synthesis of a wide array of 5,5'-disubstituted ligands via cross-coupling methodologies [3]. This is essential for researchers fine-tuning ligand sterics and electronics in coordination chemistry, sensing, and materials science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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